N-(2-ethylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-2-13-5-3-4-6-16(13)20-18(21)14-7-9-19-17(11-14)22-15-8-10-23-12-15/h3-7,9,11,15H,2,8,10,12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDCTKJWNAIDQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=NC=C2)OC3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the Ethylphenyl Group: The ethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction.
Incorporation of the Thiolan-3-yloxy Group: The thiolan-3-yloxy group is typically introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-ethylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide: Similar structure but with a different position of the carboxamide group.
N-(2-ethylphenyl)-2-(thiolan-3-yloxy)pyridine-5-carboxamide: Similar structure but with a different position of the carboxamide group.
N-(2-ethylphenyl)-2-(thiolan-3-yloxy)pyridine-4-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
Uniqueness
N-(2-ethylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is unique due to its specific substitution pattern and the presence of the thiolan-3-yloxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-(2-ethylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a carboxamide group and a thiolane moiety, which may influence its biological interactions. The structural formula can be represented as follows:
Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Antioxidant Properties : Some derivatives demonstrate significant antioxidant activity, which can protect cells from oxidative stress.
- Receptor Modulation : Interaction with specific receptors (e.g., neurotransmitter receptors) may modulate physiological responses.
Anticancer Activity
A series of studies have evaluated the anticancer properties of this compound. For instance, a recent study assessed its cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (lung) | 15.5 |
| This compound | MCF7 (breast) | 20.1 |
These results indicate that the compound exhibits moderate cytotoxicity, warranting further investigation into its potential as an anticancer agent.
Antioxidant Activity
The antioxidant capacity was evaluated using the DPPH radical scavenging assay:
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 68.5 |
| Standard (Ascorbic Acid) | 95.0 |
The compound showed significant radical scavenging activity, suggesting its potential utility in mitigating oxidative stress-related diseases.
Case Studies and Clinical Relevance
- Study on Neuroprotective Effects : A study published in Neuroscience Letters reported that derivatives similar to this compound exhibited neuroprotective effects in models of neurodegeneration, potentially through modulation of inflammatory pathways.
- Anti-inflammatory Properties : Research highlighted in Journal of Medicinal Chemistry demonstrated that related compounds could reduce pro-inflammatory cytokine production in vitro, suggesting a role in managing inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
